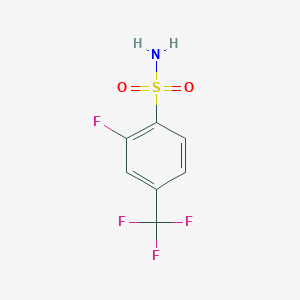
5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the bromination of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Cross-coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole derivative, while cross-coupling with an aryl boronic acid can produce an aryl-substituted imidazole.
科学研究应用
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery and other applications.
作用机制
The mechanism of action of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties.
相似化合物的比较
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated heterocycle used in cross-coupling reactions.
5-Bromo-2-(trifluoromethyl)pyridine: A compound with similar halogen and trifluoromethyl groups, used in various chemical syntheses.
2-Bromo-5-(trifluoromethyl)phenylboronic acid: Utilized in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the imidazole ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C5H3BrClF3N2 |
|---|---|
分子量 |
263.44 g/mol |
IUPAC 名称 |
5-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H3BrClF3N2/c6-3-2-11-4(1-7)12(3)5(8,9)10/h2H,1H2 |
InChI 键 |
KJWLLNKDHDTVBB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N(C(=N1)CCl)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




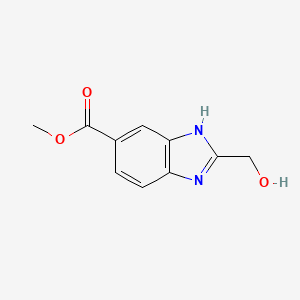
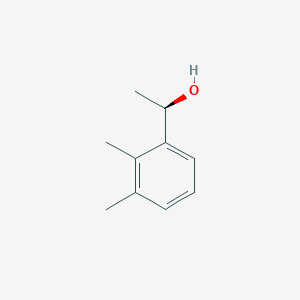
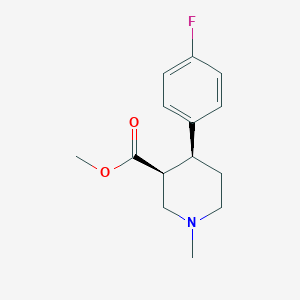
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
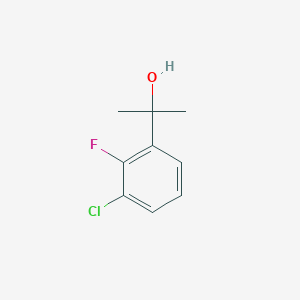
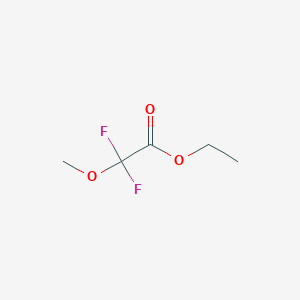
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)
![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13584713.png)
![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)
![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)
